1-Boc-3-aminomethyl-3-methoxyazetidine

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBNSXNNEABLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-77-1 | |

| Record name | tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-3-aminomethyl-3-methoxyazetidine: A Versatile Building Block for Modern Drug Discovery

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of 1-Boc-3-aminomethyl-3-methoxyazetidine, a key building block for researchers, medicinal chemists, and professionals in drug development. This document is intended to serve as a detailed resource, offering not just data, but also insights into the strategic value of this unique trifunctional scaffold.

Introduction: The Rise of Substituted Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a distinct advantage over more flexible aliphatic chains or larger ring systems, allowing for precise vectoral orientation of substituents to probe biological space. The introduction of substituents at the 3-position of the azetidine ring has been a particularly fruitful strategy for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This compound represents a sophisticated iteration of this scaffold, offering three distinct points for chemical modification, making it a highly valuable and versatile building block in the synthesis of complex molecular architectures.

Molecular Structure and Chemical Identity

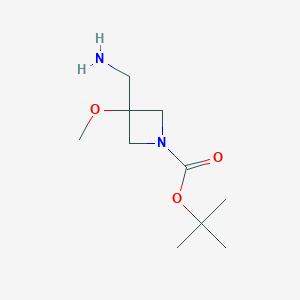

This compound is characterized by a central azetidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The 3-position of the ring is geminally disubstituted with an aminomethyl group and a methoxy group.

Structural Diagram

Caption: 2D Structure of this compound.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1392804-77-1 | [1] |

| Molecular Formula | C10H20N2O3 | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| SMILES | COC1(CN)CN(C(=O)OC(C)(C)C)C1 | [1][2] |

| InChI Key | WFBNSXNNEABLBC-UHFFFAOYSA-N | [3] |

Note: A related CAS number, 1392803-97-2, also appears in chemical databases for a compound with a similar name ("3-(Boc-aminomethyl)-3-methoxyazetidine"). It is plausible that these numbers refer to the same compound, potentially with one being a salt or a different grade.[4]

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Appearance | Colorless to light yellow oil or low-melting solid | Based on similar Boc-protected azetidines. |

| Boiling Point | > 250 °C | Estimated based on the non-methoxylated analog.[5] |

| Density | ~1.1 g/mL | Estimated based on the non-methoxylated analog.[5] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | Typical for Boc-protected amines. |

| Stability | Stable under standard conditions. The Boc group is labile to strong acids. | The azetidine ring can be susceptible to ring-opening under certain conditions. |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methoxy protons (a singlet around 3.3 ppm), and distinct signals for the non-equivalent methylene protons of the azetidine ring and the aminomethyl group.

-

¹³C NMR: The spectrum would feature signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc group, the quaternary carbon at the 3-position of the azetidine ring, the methoxy carbon, and the carbons of the azetidine ring and the aminomethyl group.

-

Mass Spectrometry (MS): The ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 217.15.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for the aliphatic and methoxy groups, a strong C=O stretching for the carbamate of the Boc group, and C-N and C-O stretching vibrations.

Synthesis and Manufacturing

A definitive, published, step-by-step synthesis for this compound is not widely available. However, a plausible and logical synthetic route can be constructed based on established organic chemistry principles and published syntheses of related azetidine derivatives. The proposed pathway highlights the strategic introduction of the key functional groups.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a suitable azetidine precursor. A likely approach involves the initial construction of the 3-methoxy-3-cyanoazetidine intermediate, followed by reduction of the nitrile to the primary amine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1a: Cyanosilylation of 1-Boc-3-azetidinone

-

To a solution of 1-Boc-3-azetidinone (1 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add zinc iodide (0.1 equivalents).

-

Slowly add trimethylsilyl cyanide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 1-Boc-3-hydroxy-3-cyanoazetidine, which may be used directly in the next step.

Step 1b: Methylation of the Tertiary Alcohol

-

To a solution of crude 1-Boc-3-hydroxy-3-cyanoazetidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to afford 1-Boc-3-methoxy-3-cyanoazetidine.

Step 2: Reduction of the Nitrile

-

To a solution of 1-Boc-3-methoxy-3-cyanoazetidine (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, carefully add lithium aluminum hydride (2-3 equivalents) portion-wise.

-

Stir the reaction at room temperature for 4-8 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with THF or ethyl acetate.

-

Concentrate the filtrate to yield this compound. Further purification may be achieved by column chromatography if necessary.

Causality Behind Experimental Choices:

-

The use of a Boc protecting group for the azetidine nitrogen is standard practice to prevent its reactivity as a nucleophile or base in subsequent steps.

-

Cyanosilylation is a reliable method for the addition of a cyano group to a ketone, creating a versatile intermediate.

-

The methylation of the tertiary alcohol under basic conditions with methyl iodide is a classic Williamson ether synthesis.

-

Reduction of the nitrile to the primary amine can be achieved through various methods; lithium aluminum hydride is a powerful reducing agent suitable for this transformation, while catalytic hydrogenation offers a milder alternative.

Applications in Drug Discovery and Development

While specific examples of marketed drugs containing the this compound scaffold are not yet prevalent, its utility as a building block in drug discovery programs is clear. The strategic placement of the three functional groups allows for diverse derivatization and its incorporation into larger molecules to explore structure-activity relationships.

A Trifunctional Scaffold for Combinatorial Chemistry

The three key functional groups of this compound offer orthogonal handles for chemical modification:

-

The Primary Amine (after Boc deprotection): This serves as a key nucleophile for amide bond formation, sulfonamide synthesis, reductive amination, and alkylation, allowing for the introduction of a wide array of side chains.

-

The Methoxy Group: While generally stable, it can influence the polarity, solubility, and metabolic stability of the final compound. Its presence also creates a chiral center if the other substituent at the 3-position is different, which is not the case here but is a consideration in analog design.

-

The Boc-Protected Nitrogen: The Boc group can be readily removed under acidic conditions to reveal the secondary amine of the azetidine ring. This nitrogen can then be functionalized, for example, by acylation or alkylation, to further elaborate the molecular structure.

Potential Therapeutic Areas

Building blocks with the 3,3-disubstituted azetidine motif have been explored in the development of inhibitors for a variety of biological targets, including:

-

Kinases: The rigid azetidine core can serve as a scaffold to orient pharmacophoric groups towards the ATP-binding site of kinases.

-

Proteases: The aminomethyl group can be elaborated to interact with the active site of proteases, such as cathepsins or caspases.

-

G-Protein Coupled Receptors (GPCRs): The three-dimensional nature of the scaffold is well-suited for mimicking the binding modes of endogenous ligands for GPCRs.

The introduction of the methoxy group can provide advantages in terms of metabolic stability by blocking a potential site of oxidation.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for the closely related compound, 1-Boc-3-(aminomethyl)azetidine, the following precautions should be observed:

-

Hazard Classification: Assumed to be harmful if swallowed. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a highly promising and versatile building block for medicinal chemistry and drug discovery. Its unique trifunctional nature, combined with the rigid azetidine core, provides an excellent platform for the synthesis of novel and complex molecules with potential therapeutic applications. While detailed public data on this specific compound is still emerging, the logical synthetic routes and the established utility of related scaffolds underscore its potential as a valuable tool for the development of next-generation pharmaceuticals. As the demand for novel chemical matter with well-defined three-dimensional structures continues to grow, the importance of building blocks like this compound is set to increase significantly.

References

- 1. 1392804-77-1|this compound|BLD Pharm [bldpharm.com]

- 2. 3-(氨基甲基)-3-甲氧基氮杂环丁烷-1-羧酸叔丁酯 | tert-Butyl 3-(aminomethyl)-3-methox | 1392804-77-1 - 乐研试剂 [leyan.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 1392803-97-2|3-(Boc-aminomethyl)-3-methoxyazetidine|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

Azetidines in Drug Discovery: An In-Depth Technical Guide to Core Physicochemical Properties

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its growing prevalence in drug discovery is attributable to a unique combination of structural and physicochemical properties that address many challenges in compound optimization.[1] This guide provides an in-depth analysis of the core physicochemical properties of substituted azetidines, including lipophilicity (logP/logD), aqueous solubility, ionization constant (pKa), metabolic stability, and conformational profile. By synthesizing field-proven insights with established experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to strategically leverage the azetidine motif to design next-generation therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles.

The Strategic Value of Azetidines in Medicinal Chemistry

Historically overshadowed by more common five- and six-membered heterocycles, the azetidine ring has emerged as a powerful tool for molecular design.[1] Its utility stems from a unique structural and chemical profile defined by significant ring strain (approximately 25.4 kcal/mol), which imparts enhanced reactivity for synthesis while maintaining greater stability than its three-membered aziridine counterpart.[1] This inherent strain contributes to a nonplanar, puckered geometry, rendering the scaffold a compact, sp³-rich, and three-dimensional motif.[1]

In an era of drug discovery often referred to as an "escape from flatland," the ability of azetidines to increase the three-dimensionality of a molecule is highly advantageous.[3] This property can disrupt π-π stacking interactions that contribute to off-target effects and improve ligand-target complementarity.[1] Furthermore, azetidines serve as valuable bioisosteres for larger saturated amines like piperidines or morpholines.[1][3] This substitution can effectively fine-tune physicochemical properties, often leading to reduced lipophilicity, increased aqueous solubility, and improved metabolic stability—key attributes for successful clinical candidates.[1][4] The presence of the azetidine scaffold in FDA-approved drugs such as baricitinib, cobimetinib, and azelnidipine underscores its therapeutic relevance and impact.[1]

Lipophilicity (logP/logD): Mastering the ADME Profile

Lipophilicity, the measure of a compound's affinity for a lipid environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) for neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.

The Azetidine Scaffold's Influence on Lipophilicity

A primary strategy in medicinal chemistry involves the replacement of larger, more lipophilic heterocycles with the compact azetidine ring. This "downsizing" bioisosteric replacement typically leads to a favorable reduction in lipophilicity.[1] The embedded polar nitrogen atom contributes to a lower logP compared to its carbocyclic analogue, cyclobutane, and the reduced surface area compared to piperidine or pyrrolidine further decreases lipophilic character.[4]

Substituents on the azetidine ring provide a powerful handle for modulating logD:

-

N-Substitution: The nature of the substituent on the azetidine nitrogen directly impacts lipophilicity. Acylation or sulfonylation with lipophilic groups will increase logD, while the introduction of polar functionalities can decrease it. This position is a primary modulator in structure-activity relationship (SAR) studies.[1]

-

C3-Substitution: The C3 position is a common site for introducing diversity. Attaching polar groups (e.g., hydroxyl, carboxyl) at this position can significantly lower logD, whereas incorporating aromatic or aliphatic chains will increase it.

-

Fluorination: The introduction of fluorine, a common tactic in medicinal chemistry, has a nuanced effect. While a single fluorine atom can increase lipophilicity, its strong inductive effect significantly lowers the basicity of the nearby nitrogen, which can alter the logD profile at physiological pH.[5]

Quantitative Impact of Azetidine Substitution on Lipophilicity

The following table provides illustrative data on how substitution patterns can affect the calculated logP (cLogP) of azetidine derivatives.

| Compound | Structure | Key Feature | Illustrative cLogP |

| Azetidine | Azetidine Ring | Parent Scaffold | -0.1[6] |

| 1-Benzoylazetidine | N-Acylation | Increased Lipophilicity | 1.5 |

| Azetidin-3-ol | C3-Hydroxylation | Increased Polarity | -0.8 |

| 3-Phenylazetidine | C3-Arylation | Increased Lipophilicity | 1.2 |

| 3,3-Difluoroazetidine | C3-Fluorination | Inductive Effect/Lipo | 0.2 |

Note: cLogP values are estimates and can vary based on the algorithm used. The trend demonstrates the directional impact of substitution.

Experimental Protocol: Determination of logD at pH 7.4

The shake-flask method remains the gold standard for logD determination, valued for its direct measurement of partitioning.

Methodology:

-

Preparation of Phases: Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline) and an immiscible organic solvent (typically n-octanol). Presaturate each phase by vigorously mixing them for 24 hours, followed by separation.

-

Standard Curve Generation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of standards in the aqueous buffer and analyze them using a suitable quantitative method (e.g., HPLC-UV, LC-MS) to generate a standard curve.

-

Partitioning: Add a known amount of the test compound stock solution to a vial containing pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v).

-

Equilibration: Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). The choice of time should be validated to ensure equilibrium is reached without compound degradation.

-

Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample an aliquot from the aqueous phase. Determine the concentration of the compound using the previously generated standard curve. The concentration in the organic phase is determined by mass balance.

-

Calculation: Calculate logD using the formula: logD = log ( [Compound]octanol / [Compound]aqueous )

Workflow for logD Determination

References

- 1. tandfonline.com [tandfonline.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Azetidine Scaffold in Medicinal Chemistry: From Strained Ring to Strategic Advantage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being a synthetic curiosity to a cornerstone scaffold in modern drug discovery.[1] Their unique combination of high ring strain, conformational rigidity, and sp³-rich character confers advantageous physicochemical and pharmacokinetic properties, making them highly attractive for the design of novel bioactive molecules.[1] This guide provides an in-depth analysis of the azetidine scaffold, exploring its fundamental structural properties, its strategic role as a versatile bioisostere, its successful application in FDA-approved drugs, and the evolving synthetic methodologies that have enhanced its accessibility. We will delve into the causality behind its utility, providing field-proven insights and detailed protocols to empower researchers in leveraging this potent scaffold for next-generation pharmaceutical innovation.

The Azetidine Scaffold: A Profile of Controlled Constraint

At the heart of azetidine's utility is a fascinating interplay between stability and reactivity, governed by its unique structure. As the smallest stable nitrogen-containing saturated heterocycle, its properties are a departure from its lower homolog, the highly reactive aziridine, and its higher, more flexible homolog, pyrrolidine.[2][3]

Structural and Conformational Properties

The defining feature of the azetidine ring is its significant strain energy, approximately 25.4 kcal/mol.[2] This strain is intermediate between that of aziridines (~27.7 kcal/mol) and the much less strained pyrrolidines (~5.4 kcal/mol).[2] This "sweet spot" of strain energy makes the ring stable enough for facile handling and incorporation into complex molecules, yet reactive enough to participate in selective ring-opening and functionalization reactions when desired.[1][2]

To alleviate this inherent strain, the azetidine ring is not planar. It adopts a puckered conformation, a critical feature that dictates its three-dimensional shape and biological activity.[4] Gas-phase electron diffraction studies have determined the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes to be approximately 37°.[4][5] This fixed, non-planar geometry provides a rigid scaffold, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[3]

Caption: Comparative conformations of azetidine, pyrrolidine, and piperidine.

Impact on Physicochemical Properties

The strategic incorporation of an azetidine ring is a powerful tool for modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. Its primary effects include:

-

Increased Three-Dimensionality (Fsp³): Azetidines are sp³-rich scaffolds that help drug designers escape the "flatland" of aromatic, sp²-heavy compounds, which has been linked to higher attrition rates in clinical trials.[1][6]

-

Modulation of Lipophilicity (LogP/LogD): The replacement of larger, more lipophilic rings (like piperidine or cyclohexane) with a smaller azetidine ring typically reduces lipophilicity, which can lead to improved aqueous solubility.[6]

-

Basicity (pKa) Attenuation: The nitrogen atom in an azetidine ring is generally less basic than in its pyrrolidine and piperidine counterparts due to increased s-character in the N-H bond. This can be advantageous in mitigating off-target effects, such as hERG channel inhibition, which is often associated with highly basic centers.[7]

-

Improved Metabolic Stability: The azetidine scaffold can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][6]

| Property Comparison: Azetidine vs. Analogues | Azetidine Analogue | Pyrrolidine Analogue | Piperidine Analogue | Rationale for Change |

| Calculated LogP (cLogP) | Lower | Higher | Highest | Azetidine has fewer carbon atoms, reducing lipophilicity. |

| Aqueous Solubility | Higher | Lower | Lowest | Generally inverse to LogP; increased polarity improves solubility.[6] |

| Nitrogen pKa | Lower (~8-9) | Higher (~11) | Higher (~11) | Increased s-character of N-H bond in the strained ring reduces basicity. |

| Metabolic Stability | Often Improved | Variable | Variable | Can block metabolic hotspots and its rigidity may prevent optimal enzyme binding.[1] |

| Conformational Rigidity | High | Moderate | Low | Reduced number of rotatable bonds and high ring strain limit flexibility.[3] |

The Azetidine Ring as a Strategic Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a fundamental strategy in medicinal chemistry.[8] Azetidines have emerged as highly effective bioisosteres for a range of common structural motifs, providing a powerful tool to overcome developability hurdles and explore novel chemical space.[6][9]

A Superior Surrogate for Saturated Heterocycles

Azetidines are frequently employed as bioisosteres for larger saturated rings like piperidines and pyrrolidines.[1] This substitution offers several distinct advantages:

-

Defined Exit Vectors: The rigid, puckered structure of the azetidine ring projects substituents into well-defined regions of three-dimensional space. This allows for precise control over the orientation of pharmacophoric elements, enabling fine-tuning of ligand-target interactions.[1]

-

Scaffold Hopping: Replacing a common piperazine or morpholine core with a spirocyclic azetidine can generate novel intellectual property while maintaining or improving the desired biological activity and physicochemical properties. Spiro-azetidine frameworks, in particular, are noted for combining significant molecular rigidity with favorable pharmacokinetics.[1]

-

Improved ADME Profiles: As detailed in the previous section, this bioisosteric replacement can lead to tangible improvements in solubility and metabolic stability.

Caption: Azetidine scaffolds as versatile bioisosteres for common heterocycles.

A 3D Replacement for Planar and Acyclic Groups

The utility of azetidines extends beyond mimicking other rings. They have also been successfully used to replace:

-

Ketones: As a three-dimensional, polar replacement for a carbonyl group, an azetidine can improve aqueous solubility and introduce novel hydrogen-bonding interactions while maintaining key electrostatic potential features.[6]

-

tert-Butyl Groups: An N-tert-butyl azetidine can serve as a more polar, less lipophilic isostere of a gem-dimethyl or tert-butyl group, often improving metabolic stability and solubility.

Applications in Drug Discovery: From Bench to Bedside

The theoretical advantages of the azetidine scaffold have been validated by its presence in several FDA-approved drugs and numerous clinical candidates across diverse therapeutic areas.[1][10]

| Approved Drug | Company | Therapeutic Area | Target | Role of the Azetidine Scaffold |

| Cobimetinib (Cotellic) | Exelixis/Genentech | Oncology | MEK1/2 | The 3-(azetidin-3-yloxy) moiety is crucial for binding and contributes to the drug's overall physicochemical profile.[1][11] |

| Azelnidipine (Calblock) | Sankyo | Hypertension | Calcium Channel Blocker | The azetidin-3-ol ester provides a rigid anchor and influences the pharmacokinetic properties of the molecule.[1][3] |

| Baricitinib (Olumiant) | Eli Lilly/Incyte | Rheumatoid Arthritis | JAK1/JAK2 | The azetidine ring serves as a key structural element, contributing to the inhibitor's potency and selectivity.[1] |

| Sarolaner (Simparica) | Zoetis | Veterinary Medicine | Isoxazoline insecticide | The spiro-azetidine core provides a rigid, three-dimensional structure essential for its insecticidal activity.[1] |

Beyond approved drugs, azetidine amides have been developed as potent and selective small-molecule inhibitors of STAT3, a key transcription factor in oncology, demonstrating sub-micromolar potency.[12][13]

Synthetic Strategies for Accessing Azetidine Scaffolds

Historically, the incorporation of azetidines into drug candidates was hampered by a lack of efficient and scalable synthetic methods.[6][14][15] However, significant recent advances have made functionalized azetidines far more accessible.[2]

Key Synthetic Methodologies

-

Intramolecular Cyclization: This is a common strategy, often involving the cyclization of γ-amino alcohols or haloamines. Modern variations, such as the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, allow for the synthesis of functionalized azetidines under mild conditions with excellent functional group tolerance.[2]

-

[2+2] Cycloaddition (Aza Paternò–Büchi Reaction): The reaction between an imine and an alkene is the most direct and atom-economical route to the azetidine core.[16] Recent progress using visible-light photocatalysis has overcome previous limitations, enabling the synthesis of highly functionalized azetidines.[2][16]

-

Strain-Release Functionalization: A powerful modern approach involves using highly strained 1-azabicyclo[1.1.0]butanes (ABBs) as precursors. These compounds undergo facile ring-opening upon reaction with a wide range of nucleophiles, providing modular and programmable access to complex, stereodefined 3-substituted azetidines.[2][17]

Caption: A generalized workflow for synthesizing azetidines via C-H amination.

Experimental Protocol: Synthesis of Functionalized Azetidines via Pd(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination

This protocol is based on methodologies reported by Gaunt and co-workers, providing a reliable route to functionalized azetidines.[2]

Objective: To synthesize a protected azetidine from a suitable N-protected alkylamine precursor.

Materials:

-

N-(2,2,2-trichloroethoxycarbonyl)-3-phenylpropan-1-amine (Substrate)

-

Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

-

1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (Ligand, optional but can improve yield/selectivity)

-

[Bis(tosyloxy)iodo]benzene (Oxidant)

-

Silver acetate (AgOAc) (Additive)

-

Anhydrous 1,2-dichloroethane (DCE) (Solvent)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected amine substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and ligand (0.12 equiv, if used).

-

Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DCE. Stir the mixture for 5 minutes to ensure dissolution.

-

Initiation: Add the oxidant, [Bis(tosyloxy)iodo]benzene (1.2 equiv), and the additive, AgOAc (0.2 equiv), to the reaction mixture.

-

Reaction Conditions: Seal the vial tightly and place it in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter it through a pad of celite to remove insoluble salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired functionalized azetidine product.

Self-Validation: The mechanism involves the formation of an alkyl-Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring.[2] Successful synthesis validates this pathway. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

Future Outlook

The role of azetidines in medicinal chemistry continues to expand. Current research focuses on developing new synthetic methods to access more complex, densely functionalized, and stereochemically rich azetidine scaffolds.[2][17][18] The application of these novel building blocks in areas such as covalent inhibitors, peptide mimetics, and central nervous system agents is a dynamic frontier.[1][19] As our understanding of the nuanced effects of this strained heterocycle grows, so too will its impact on the development of next-generation therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines - Enamine [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Protected Amine Building Blocks: Strategy and Application in Modern Synthesis

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, providing a robust yet readily cleavable shield for amine functionalities. Its strategic application is fundamental to the successful construction of complex molecules, from peptides to pharmacologically active compounds. This guide offers an in-depth exploration of Boc-protected amine building blocks, grounded in both established chemical principles and field-proven insights. We will dissect the causality behind experimental choices for Boc installation and cleavage, present validated protocols, and provide a framework for troubleshooting common challenges. This document is intended for researchers, scientists, and drug development professionals who utilize amine-containing scaffolds and seek to optimize their synthetic strategies.

The Strategic Value of the Boc Group in Synthesis

In the intricate landscape of multi-step organic synthesis, the selective masking and demasking of reactive functional groups is paramount.[1] The amine, a ubiquitous functional group in pharmaceuticals and biomolecules, is a potent nucleophile and base. Unchecked, its reactivity can lead to a cascade of unwanted side reactions, compromising yield and purity. The tert-butyloxycarbonyl (Boc) group serves as a temporary shield, converting the highly reactive amine into a carbamate.[2] This transformation is strategically critical for several reasons:

-

Reactivity Attenuation : The carbamate linkage significantly reduces the nucleophilicity and basicity of the nitrogen atom, rendering it inert to a wide array of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[2]

-

Enhanced Solubility : The lipophilic tert-butyl group can improve the solubility of intermediates in organic solvents, facilitating reaction handling and purification.[3]

-

Acidic Lability : The defining feature of the Boc group is its susceptibility to cleavage under mild acidic conditions.[4] This allows for its selective removal without disturbing other acid-sensitive or base-labile protecting groups, a principle known as orthogonal protection .[1][5]

The strategic interplay between the Boc group's stability and its controlled, acid-triggered removal is the cornerstone of its utility, particularly in Solid-Phase Peptide Synthesis (SPPS) and the synthesis of complex pharmaceutical intermediates.[6][7][8]

The Chemistry of Boc Protection: Mechanism and Methodologies

The installation of the Boc group, or N-Boc protection, is typically a straightforward and high-yielding transformation. The most common reagent is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[9]

The Core Mechanism

The protection reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[10][11] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This unstable leaving group readily decomposes into carbon dioxide (CO₂) and tert-butanol, a thermodynamic driving force that pushes the reaction to completion.[10]

Caption: Simplified mechanism for N-Boc protection of an amine.[12]

Standard Experimental Protocol: Boc Protection

This protocol describes a general method for protecting a primary or secondary amine using (Boc)₂O.

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[9]

-

Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP))[9]

Procedure:

-

Dissolve the amine substrate in the chosen solvent.

-

Add the base. For simple aliphatic amines, a mild base like NaHCO₃ is often sufficient. For less nucleophilic amines, such as anilines, or to accelerate the reaction, a stronger base or catalyst like DMAP can be used.[9][13]

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution. The reaction is often exothermic.

-

Stir the reaction at room temperature. Monitor progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

-

Upon completion, perform an aqueous work-up. Typically, this involves washing with water and brine to remove the base and salts.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography if necessary.[12]

Causality Behind Choices:

-

Solvent: The choice of solvent depends on the solubility of the starting amine. DCM and THF are excellent general-purpose solvents for this reaction.[9] For amino acids, aqueous or mixed aqueous/organic systems with a base like NaOH or NaHCO₃ are common.[14]

-

Base/Catalyst: While the reaction can proceed without a base, it is often included to neutralize the protonated amine, driving the equilibrium forward.[2] DMAP is a highly effective catalyst that forms a more reactive N-Boc-pyridinium intermediate, but it can also increase the likelihood of side reactions.[15] Using DMAP is particularly beneficial for protecting sterically hindered or electron-deficient (less nucleophilic) amines.[13]

The Chemistry of Boc Deprotection: Controlled Cleavage

The strategic removal of the Boc group is its most valuable feature. This is achieved under acidic conditions, where the mechanism leverages the stability of the resulting tert-butyl cation.[16]

The Mechanism of Acidolysis

The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[11] This is followed by the cleavage of the C-O bond, releasing the stable tert-butyl carbocation and a carbamic acid intermediate.[17] The carbamic acid is unstable and rapidly decarboxylates, releasing CO₂ and the free amine.[11][17] The liberated amine is then protonated by the excess acid in the medium, typically yielding an ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[17]

Caption: Simplified mechanism for acid-catalyzed N-Boc deprotection.[12]

Deprotection Methodologies and Reagent Selection

The choice of acidic reagent is critical and depends on the sensitivity of other functional groups within the molecule.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 25-50% in DCM, rt, 1-4h[18] | Highly effective, volatile (easy removal), strong acid for rapid cleavage.[11] | Harsh; can cleave other acid-labile groups (e.g., t-butyl esters). Generates reactive t-butyl cations.[19][20] |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Methanol, rt, 1-4h[18] | Provides the hydrochloride salt directly, which can be advantageous for purification/stability. Often considered milder than TFA. | Dioxane is a hazardous solvent. Can be slower for hindered substrates. |

| Lewis Acids (e.g., ZnBr₂) | DCM, rt, overnight[9] | Milder conditions, useful for substrates with other acid-sensitive groups. | Slower reaction times, requires stoichiometric amounts of the Lewis acid. |

| Thermal Deprotection | >100 °C, various solvents (e.g., TFE, MeOH)[21] | Avoids strong acids entirely. Can be selective. | High temperatures can degrade sensitive molecules. Not universally applicable.[21] |

Standard Experimental Protocol: Boc Deprotection with TFA

This protocol outlines a standard procedure for Boc removal using TFA, a common and highly effective method.

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up to free base)

-

Scavenger (e.g., anisole, thioanisole, triethylsilane) (optional)[20]

Procedure:

-

Dissolve the N-Boc protected amine in DCM.

-

If the substrate contains nucleophilic residues (e.g., tryptophan, methionine), add a scavenger (typically 1-5% v/v) to the solution.[20] This is a critical step to prevent side reactions.

-

Cool the solution in an ice bath and add TFA dropwise (to make a 25-50% solution).

-

Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[12]

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[18] The product is now the TFA salt.

-

(Optional: Conversion to Free Base) To obtain the neutral amine, dissolve the residue in an organic solvent (e.g., DCM or Ethyl Acetate) and wash carefully with saturated NaHCO₃ solution until CO₂ evolution ceases. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected free amine.[22]

Causality Behind Choices:

-

The t-Butyl Cation Problem: The acid-catalyzed cleavage generates a reactive tert-butyl carbocation (tBu⁺).[19] This electrophile can alkylate any available nucleophile. In peptide synthesis, the side chains of tryptophan and methionine are particularly susceptible.[2]

-

The Role of Scavengers: Scavengers are added to trap the tBu⁺ intermediate, preventing it from reacting with the desired product.[18] Anisole, for example, undergoes Friedel-Crafts alkylation with the tBu⁺, effectively removing it from the reaction mixture. The choice to include a scavenger is a self-validating step to ensure the integrity of the final product when sensitive functionalities are present.

Orthogonal Strategy in Peptide Synthesis

The principle of orthogonality is foundational to modern peptide synthesis.[1] It involves using multiple protecting groups that can be removed under distinct, non-interfering conditions.[1][5] The Boc group is a key player in one of the two dominant strategies for SPPS.

Caption: Comparison of Boc/Bzl and Fmoc/tBu orthogonal strategies in SPPS.

-

Boc/Bzl Strategy : In this classic approach, the temporary Nα-amino group is protected with Boc, while the "permanent" side-chain protecting groups are typically benzyl (Bzl)-based ethers, esters, and carbamates.[6][23] During each cycle of amino acid addition, the Nα-Boc group is removed with a moderate acid like TFA. The Bzl-based groups are stable to TFA but are cleaved at the end of the synthesis using a very strong acid, such as hazardous hydrogen fluoride (HF).[6][7]

-

Fmoc/tBu Strategy : This is the more modern and widely used strategy. The Nα-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed with a base like piperidine. The side chains are protected with acid-labile groups like tert-butyl (tBu), which are removed at the end with TFA.[6]

The choice between Boc and Fmoc chemistry depends on the target peptide. Boc chemistry can be advantageous for synthesizing hydrophobic peptides or those containing moieties sensitive to the basic conditions of Fmoc removal.[7]

Troubleshooting and Advanced Considerations

Even with well-established protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Common Issues in Boc Protection & Deprotection

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Protection | Poorly soluble starting material.[14] Low nucleophilicity of amine. Steric hindrance. | Change solvent system (e.g., aqueous base for zwitterions).[14] Add DMAP as a catalyst.[13] Increase reaction time or temperature. |

| Incomplete Deprotection | Insufficient acid strength or concentration.[24] Short reaction time. Steric hindrance.[18] | Increase acid concentration (e.g., neat TFA).[25] Extend reaction time. Gently warm the reaction, but monitor for side products.[25] Switch to a different acid system (e.g., HCl in dioxane).[25] |

| Side Product Formation (Deprotection) | t-Butylation of nucleophilic sites.[19] Cleavage of other acid-labile groups. | Add a scavenger (anisole, thioanisole).[18][20] Use milder deprotection conditions (e.g., Lewis acids, lower TFA concentration).[25] |

| Product Isolation Issues | Product is highly water-soluble as a salt. Emulsion during work-up. | Evaporate to dryness without aqueous work-up to isolate the salt. Use a different extraction solvent or break emulsion with brine. |

Analytical Validation

Rigorous monitoring is a self-validating mechanism for any protocol.

-

TLC : A quick and effective method to monitor reaction progress. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin is highly effective for visualizing the product amine.[22][25]

-

HPLC : The gold standard for quantitative analysis, allowing for precise measurement of starting material consumption and product formation.[22]

-

NMR Spectroscopy : Can confirm the disappearance of the characteristic singlet for the nine t-butyl protons (around 1.4 ppm) and the appearance of amine protons.[25]

Conclusion

Boc-protected amine building blocks are more than just chemical intermediates; they are enablers of synthetic precision. Mastery of their application—understanding the causality behind protection strategies, the subtleties of deprotection conditions, and the principles of orthogonality—is essential for any scientist engaged in the synthesis of complex, high-value molecules. By grounding experimental design in the fundamental principles outlined in this guide, researchers can navigate the challenges of modern synthesis with greater confidence and efficiency, accelerating the path from discovery to application.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. reddit.com [reddit.com]

- 15. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 17. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Incorporation of 3,3-Disubstitution in Azetidine Scaffolds: A Technical Guide to 1-Boc-3-aminomethyl-3-methoxyazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Motif in Modern Medicinal Chemistry

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a privileged scaffold in contemporary drug discovery. Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can significantly enhance the pharmacological properties of a molecule.[1] Compared to more flexible acyclic amines or larger heterocyclic systems, the azetidine ring can improve metabolic stability, increase aqueous solubility, and reduce lipophilicity, all of which are critical parameters in the optimization of drug candidates.[1] The 3-position of the azetidine ring, in particular, serves as a valuable vector for introducing diverse functionalities to probe the chemical space around a biological target. This guide focuses on a specific, thoughtfully designed building block, 1-Boc-3-aminomethyl-3-methoxyazetidine, exploring its synthesis, characterization, and strategic application in medicinal chemistry.

Core Molecular Attributes

A comprehensive understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₀N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 216.28 g/mol | --INVALID-LINK-- |

| CAS Number | 1392804-77-1 | --INVALID-LINK-- |

| Canonical SMILES | COC1(CN)CN(C1)C(=O)OC(C)(C)C | |

| IUPAC Name | tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and chemically sound synthetic route can be devised starting from the commercially available 1-Boc-3-azetidinone. This proposed synthesis is a modification of the Strecker amino acid synthesis, a powerful method for the formation of α-amino nitriles from ketones or aldehydes.[2]

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Formation of the α-aminonitrile intermediate

-

To a solution of 1-Boc-3-azetidinone (1 equivalent) in methanol, add sodium cyanide (1.2 equivalents) and ammonium chloride (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile intermediate.

Causality of Experimental Choices: The use of methanol as the solvent is strategic. Not only does it dissolve the reactants, but it also acts as the nucleophile that attacks the iminium ion intermediate in concert with the cyanide ion, leading to the formation of the 3-methoxy and 3-cyano substituted azetidine. The ammonium chloride provides the ammonia source for the initial imine formation with the ketone.

Step 2: Reduction of the Nitrile to the Primary Amine

-

Carefully dissolve the crude α-aminonitrile intermediate from the previous step in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Causality of Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of converting the nitrile functionality to a primary amine without affecting the Boc protecting group or the methoxy ether. The Fieser workup is a standard and effective method for quenching LiAlH₄ reactions and removing the resulting aluminum salts.

Characterization and Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8-4.2 | m | 4H | Azetidine ring protons (CH₂) |

| ~3.3 | s | 3H | Methoxy group (OCH₃) |

| ~2.8 | s | 2H | Aminomethyl group (CH₂NH₂) |

| ~1.6 | br s | 2H | Amine protons (NH₂) |

| 1.45 | s | 9H | Boc group (C(CH₃)₃) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | Carbonyl of Boc group (C=O) |

| ~80 | Quaternary carbon of Boc group (C(CH₃)₃) |

| ~75 | Quaternary carbon of azetidine ring (C-OCH₃) |

| ~55 | Azetidine ring carbons (CH₂) |

| ~50 | Methoxy carbon (OCH₃) |

| ~45 | Aminomethyl carbon (CH₂NH₂) |

| ~28 | Methyl carbons of Boc group (C(CH₃)₃) |

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the expected protonated molecule would be observed at m/z 217.16 [M+H]⁺.

Applications in Drug Discovery and Medicinal Chemistry

The unique 3,3-disubstitution pattern of this compound makes it a highly valuable building block for the synthesis of novel drug candidates. The presence of a primary amine provides a versatile handle for further functionalization, while the methoxy group can influence the molecule's polarity, lipophilicity, and metabolic stability.

Bioisosteric Replacement and Scaffold Hopping

Azetidines are often employed as bioisosteres for larger, more flexible, or more lipophilic groups such as piperidines or pyrrolidines.[1] The introduction of the this compound scaffold can lead to compounds with improved pharmacokinetic profiles.

Caption: Bioisosteric replacement strategy using the azetidine scaffold.

Modulation of Central Nervous System (CNS) Targets

Substituted azetidines have shown significant promise as modulators of CNS targets. For instance, 3-aryl-3-arylmethoxyazetidines have been identified as high-affinity ligands for monoamine transporters, such as the dopamine and serotonin transporters.[3] The this compound scaffold provides a platform for the synthesis of novel ligands for these transporters, which are implicated in a range of neurological and psychiatric disorders. The primary amine can be elaborated to introduce various pharmacophoric elements, while the 3-methoxy group can fine-tune the binding affinity and selectivity.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a valuable tool for the synthesis of novel and improved therapeutic agents. Its unique combination of a rigid azetidine core, a versatile primary amine, and a metabolically robust methoxy group at a quaternary center provides a compelling platform for scaffold hopping and lead optimization. The proposed synthetic route, based on established chemical principles, offers a practical approach to accessing this compound. As the demand for drug candidates with improved physicochemical and pharmacokinetic properties continues to grow, the utility of thoughtfully designed building blocks like this compound is set to increase.

References

A Technical Guide to Leveraging Novel 4-Membered Heterocyclic Compounds in Modern Drug Discovery

Executive Summary

The relentless pursuit of novel chemical matter with superior pharmacological profiles has led medicinal chemists to re-evaluate and embrace structural motifs once considered synthetically challenging or esoteric. Among these, 4-membered heterocyclic compounds—notably oxetanes, azetidines, and thietanes—have emerged from the periphery to become powerful tools in modern drug discovery. These small, strained rings are no longer viewed as mere curiosities but as strategic building blocks that impart unique and highly advantageous properties to drug candidates. By providing conformational rigidity, three-dimensional complexity, and novel physicochemical characteristics, they enable chemists to overcome long-standing challenges in solubility, metabolic stability, and target engagement. This guide provides an in-depth exploration of these scaffolds, detailing their strategic application, synthesis, and characterization, and offers a forward-looking perspective on their role in developing the next generation of therapeutics.

Introduction: Beyond "Flatland" – The Strategic Value of Strained Scaffolds

For decades, drug discovery has been dominated by aromatic, sp²-rich "flat" molecules. While successful, this chemical space is now heavily explored, leading to diminishing returns and "me-too" compounds. The contemporary shift towards molecules with greater three-dimensional (3D) character is a direct response to this limitation. Saturated, sp³-rich scaffolds provide access to novel chemical space and can form more specific and intricate interactions with biological targets.[1]

Four-membered heterocycles are at the forefront of this movement. Their inherent ring strain (24-26 kcal/mol) and non-planar conformations confer a unique set of properties.[2] This strain, once a perceived liability, is now understood to be a key asset, creating rigid frameworks that reduce the entropic penalty of binding to a target protein and presenting substituents in well-defined vectors.[3] This guide will delve into the three most prominent classes: oxetanes, azetidines, and thietanes, exploring how their distinct features can be strategically harnessed.[4]

The Core Scaffolds: Properties and Strategic Applications

The incorporation of a heteroatom (O, N, or S) into a four-membered ring creates scaffolds with diverse electronic, steric, and metabolic characteristics that can significantly enhance therapeutic efficacy and pharmacokinetics.[4][5]

Oxetanes: The Polar Powerhouse

The oxetane ring has gained significant traction as a versatile motif for improving drug-like properties.[6][7] Its small, polar, and sp³-rich nature makes it an excellent surrogate for commonly used, but often problematic, functional groups.[7]

-

Bioisosteric Replacement: Oxetanes are frequently used as bioisosteres for gem-dimethyl and carbonyl groups.[1] Unlike the lipophilic gem-dimethyl group, the oxetane introduces polarity and can act as a hydrogen bond acceptor, often leading to a dramatic increase in aqueous solubility—in some cases by a factor of over 4000—without a corresponding penalty in metabolic stability.[1][8]

-

Physicochemical Modulation: The introduction of an oxetane can profoundly impact a molecule's properties.[1][8]

-

Solubility and Lipophilicity: As a replacement for a methylene or gem-dimethyl group, oxetanes consistently enhance aqueous solubility.[8]

-

Metabolic Stability: They serve as metabolically robust alternatives to carbonyl groups, which are prone to reduction.[1]

-

Amine Basicity (pKa): The electron-withdrawing nature of the oxetane oxygen reduces the basicity of adjacent nitrogen atoms.[6] This subtle modulation can be critical for avoiding off-target effects, such as hERG channel inhibition, and for optimizing cell permeability.[6]

-

-

Case Studies: The utility of the oxetane ring is validated by its presence in numerous clinical candidates and approved drugs.

-

Paclitaxel (Taxol®): This foundational anticancer agent contains a fused oxetane ring that is crucial for its microtubule-binding activity, acting as both a conformational lock and a hydrogen bond acceptor.[7][9]

-

Rilzabrutinib: In this Bruton's tyrosine kinase (BTK) inhibitor, the oxetane moiety was strategically introduced to modulate amine basicity, preventing off-target effects.[6]

-

Danuglipron: An oral GLP-1 receptor agonist where a pendant oxetane was used to reduce the pKa of a neighboring piperazine, enhancing permeability and oral bioavailability.[6]

-

Azetidines: The Versatile Nitrogenous Vector

Azetidines, four-membered nitrogen-containing heterocycles, have become vital motifs in drug design due to their unique structural and pharmacokinetic profiles.[10][11] Their conformational rigidity and sp³-richness provide well-defined 3D frameworks for molecular design.[10]

-

Structural and Pharmacokinetic Advantages:

-

Metabolic Stability: The azetidine ring is generally more metabolically stable than larger saturated amines like pyrrolidine or piperidine.[10][11]

-

Conformational Rigidity: The puckered conformation of the azetidine ring restricts the rotational freedom of appended substituents, which can enhance receptor affinity by pre-organizing the molecule in a bioactive conformation.[3][10][11]

-

Bioisosterism: Azetidines serve as excellent bioisosteres for larger rings. For instance, spiro-azetidine frameworks can act as effective piperidine surrogates, combining rigidity with favorable pharmacokinetic properties.[10]

-

-

Case Studies of Approved Drugs: The therapeutic relevance of this scaffold is highlighted by its incorporation into several FDA-approved drugs.[10][11]

-

Baricitinib (Olumiant®): An inhibitor of Janus kinase (JAK) used to treat rheumatoid arthritis. The azetidine moiety contributes to its metabolic stability and selectivity.[10][11]

-

Cobimetinib (Cotellic®): A MEK inhibitor for the treatment of melanoma. The azetidine ring is a key structural element contributing to the drug's overall profile.[10][11]

-

Azelnidipine (Calblock®): A calcium channel blocker used as an antihypertensive agent, and one of the earliest successful examples of an azetidine-containing drug.[3][10]

-

Thietanes: The Modulatable Sulfur Scaffold

The thietane ring, a sulfur-containing heterocycle, is a less explored but increasingly valuable scaffold in medicinal chemistry.[12][13] It offers unique structural and physicochemical properties, serving as an attractive bioisostere that introduces three-dimensionality and polarity.[12]

-

The "Three-in-One" Fragment: A key advantage of the thietane scaffold is the ability to modulate its properties through oxidation of the sulfur atom. This creates a versatile "three-in-one" system:

-

Thietane (S(II)): Behaves similarly to cyclobutane in terms of lipophilicity.[14]

-

Thietane S-oxide (S(IV), Sulfoxide): Markedly less lipophilic and more polar.[14]

-

Thietane S,S-dioxide (S(VI), Sulfone): Even more polar, surpassing oxetane in its polarity-enhancing effects.[14] This fine-tuning allows for the rational design of molecules with optimized ionization states and lipophilicity.[14]

-

-

Therapeutic Applications: Thietane derivatives have shown significant promise across several therapeutic areas.[12]

-

Antiviral Agents: Thietanose nucleosides, where the natural furanose sugar is replaced by a thietane ring, have demonstrated potent activity against HIV and other viruses.[12][15]

-

Anticancer Agents: The rigid thietane scaffold has been incorporated into inhibitors of pathways frequently dysregulated in cancer, such as the PI3K pathway.[12]

-

Anti-inflammatory Agents: Thietane-containing compounds have also been investigated for their anti-inflammatory properties.[12]

-

Synthetic Strategies: Accessing the Scaffolds

Despite their utility, the synthesis of 4-membered heterocycles can be challenging due to their inherent ring strain.[4] However, recent advancements have made these motifs more accessible.[2][4]

General Approaches to 4-Membered Ring Formation

Key synthetic strategies are broadly categorized into cyclizations and cycloadditions.[2]

-

Intramolecular Cyclization: This is the most common approach, typically involving an intramolecular nucleophilic substitution where a heteroatom attacks an electrophilic γ-carbon, displacing a leaving group.[2] The Williamson ether synthesis is a classic example for oxetane formation.

-

[2+2] Cycloaddition: Photochemical cycloadditions, such as the Paternò–Büchi reaction between a carbonyl compound and an alkene to form an oxetane, are powerful but can have limitations in substrate scope and regioselectivity.[2]

-

Ring Expansion/Contraction: These methods involve converting a more readily available 3- or 5-membered ring into the desired 4-membered heterocycle. For example, an epoxide can undergo expansion to an oxetane.[2]

The logical workflow for incorporating these scaffolds involves synthesizing the core building block, functionalizing it, and then coupling it into the target molecule.

Caption: General workflow for drug discovery using 4-membered heterocyclic building blocks.

Experimental Protocol: Synthesis of 3-amino-3-methyl-oxetane

This protocol describes a representative synthesis of a functionalized oxetane building block, which can be a critical starting point for further elaboration in a drug discovery campaign. The causality behind this choice is its utility in providing a polar, sp³-rich scaffold with a primary amine for further chemical modification.

Objective: To synthesize 3-amino-3-methyl-oxetane from 3-methyl-oxetan-3-ol.

Materials:

-

3-methyl-oxetan-3-ol

-

Phthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Toluene, Dichloromethane (DCM), Ethanol (EtOH)

-

Hydrazine monohydrate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

Step 1: Mitsunobu Reaction

-

To a stirred solution of 3-methyl-oxetan-3-ol (1.0 eq), phthalimide (1.2 eq), and PPh₃ (1.5 eq) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq) dropwise.

-

Causality: The Mitsunobu reaction is an effective method for converting a primary or secondary alcohol into a variety of functional groups, in this case, a phthalimide-protected amine, with inversion of stereochemistry if a chiral center is present. PPh₃ and DIAD form the active phosphonium salt intermediate.

-

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-(3-methyl-oxetan-3-yl)-isoindoline-1,3-dione.

Step 2: Deprotection (Ing-Manske Procedure)

-

Dissolve the product from Step 1 in ethanol.

-

Add hydrazine monohydrate (4.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours. A precipitate (phthalhydrazide) will form.

-

Causality: Hydrazine is a strong nucleophile that effectively cleaves the phthalimide protecting group, releasing the desired primary amine. Refluxing ensures the reaction goes to completion.

-

-

Cool the reaction to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and acidify with aqueous HCl. Extract the aqueous layer.

-

Basify the aqueous layer with aqueous NaOH until pH > 12, then extract with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield the final product, 3-amino-3-methyl-oxetane.

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization and Validation Workflow

A self-validating system is critical for ensuring the integrity of novel compounds. The workflow must integrate structural confirmation with robust physicochemical and biological profiling.

Physicochemical Profiling Data

The impact of incorporating a 4-membered heterocycle is best understood through comparative quantitative data. The table below illustrates typical changes observed when replacing a common moiety with an oxetane.

| Parameter | Parent Compound (gem-Dimethyl) | Oxetane Analogue | Fold Change | Reference |

| Aqueous Solubility (µg/mL) | 1.2 | 48 | +40x | [8] |

| Lipophilicity (clogP) | 3.5 | 2.1 | -1.4 units | [6] |

| Metabolic Stability (HLM, t½ min) | 15 | 45 | +3x | [7] |

| Amine Basicity (pKa) | 9.8 | 8.2 | -1.6 units | [6] |

Data are representative examples compiled from multiple sources to illustrate general trends.

Experimental Protocol: Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of a novel compound in a phosphate-buffered saline (PBS) solution, a key indicator of its potential for oral absorption.

Materials:

-

Test compound (10 mM stock in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate reader capable of measuring absorbance at multiple wavelengths

Procedure:

-

Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.

-

Add 2 µL of the 10 mM compound stock solution in DMSO to the PBS. This creates a final concentration of 100 µM with 1% DMSO.

-

Causality: Starting from a high concentration allows the compound to precipitate if its solubility limit is exceeded. 1% DMSO is a standard co-solvent concentration that minimizes interference.

-

-

Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.

-

After incubation, measure the absorbance of each well using a plate reader. A multi-wavelength scan (e.g., 400-800 nm) is used to detect light scattering caused by precipitated material.

-

The highest concentration at which no precipitate is detected (i.e., absorbance is not significantly above the blank) is reported as the kinetic solubility.

-

Self-Validation: Run known standards with high and low solubility in parallel to validate the assay performance on each plate. A standard curve of the test compound in a solubilizing solution (e.g., 50% acetonitrile/water) should also be run to correlate absorbance with concentration.

Future Perspectives and Emerging Trends

The exploration of 4-membered heterocycles is far from complete. Several exciting areas are poised for growth:

-

Strained Spirocycles: Spirocyclic systems containing at least one four-membered ring, such as spiro[3.3]heptanes, are gaining immense interest.[16][17] These motifs offer highly rigid, 3D structures and can serve as novel bioisosteres for common rings like piperazine and piperidine, often with improved properties.[16]

-

Novel Heteroatom Combinations: While this guide focuses on single-heteroatom rings, systems with two or more heteroatoms (e.g., oxazetidines, diazetidines) represent a largely unexplored frontier for generating novel chemical matter.[18]

-

Computational Chemistry: In silico methods are becoming indispensable for predicting the physicochemical properties and conformational preferences of these strained rings, allowing for a more rational design of which scaffold to use for a specific therapeutic challenge.

Conclusion

Four-membered heterocyclic compounds have transitioned from being synthetic challenges to indispensable tools in the medicinal chemist's arsenal. Oxetanes, azetidines, and thietanes provide rational and often predictable solutions to pervasive problems in drug development, including poor solubility, metabolic instability, and off-target toxicity. Their ability to confer sp³-rich three-dimensionality while fine-tuning fundamental physicochemical properties ensures their continued and expanding role in the design of innovative and effective medicines. As synthetic methodologies become more robust and our understanding of their structure-property relationships deepens, these powerful scaffolds will undoubtedly be at the core of many future drug discovery success stories.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines - Enamine [enamine.net]

- 4. Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxetane - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Reactivity of the Azetidine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract